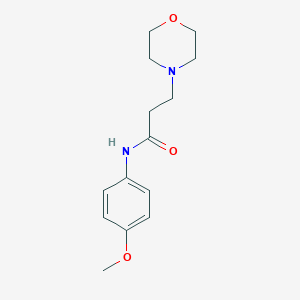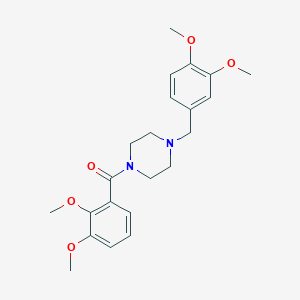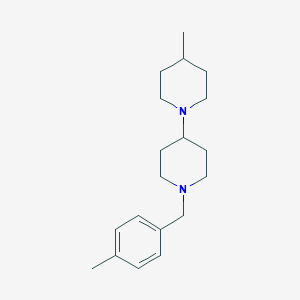
N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide, also known as MMP or NS-105, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of neuronal activity and synaptic plasticity.
Wirkmechanismus
N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. The NMDA receptor is a heterotetramer composed of two GluN1 subunits and two GluN2 subunits. The binding of glutamate and glycine to the receptor results in the opening of the ion channel and the influx of calcium ions into the cell. N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide inhibits this process by binding to the glycine site and preventing the binding of glycine to the receptor.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide has been shown to improve cognitive function in animal models of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide has also been shown to have neuroprotective effects in ischemic brain injury and traumatic brain injury. N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide has been shown to decrease the release of glutamate and the production of reactive oxygen species, which are involved in the pathophysiology of these disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide in lab experiments is its selectivity for the NMDA receptor. N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide does not bind to other receptors, which reduces the risk of off-target effects. However, the use of N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide. One direction is the development of more potent and selective NMDA receptor antagonists based on the structure of N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide. Another direction is the investigation of the potential therapeutic applications of N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide in other neurological disorders such as epilepsy and traumatic brain injury. The use of N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide in combination with other drugs such as cholinesterase inhibitors and dopamine agonists is also an area of future research. Finally, the development of new delivery methods for N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide such as nanoparticles and liposomes may improve its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide involves the reaction of 4-methoxybenzoyl chloride with morpholine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-chloropropan-1-amine to yield N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide. The purity of the synthesized compound is verified by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The NMDA receptor is involved in the regulation of synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity has been implicated in the pathophysiology of these disorders. N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide, as a selective antagonist of the NMDA receptor, has the potential to modulate NMDA receptor activity and improve cognitive function in these disorders.
Eigenschaften
Molekularformel |
C14H20N2O3 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C14H20N2O3/c1-18-13-4-2-12(3-5-13)15-14(17)6-7-16-8-10-19-11-9-16/h2-5H,6-11H2,1H3,(H,15,17) |
InChI-Schlüssel |
AADMTPLSULNELI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCOCC2 |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone](/img/structure/B246942.png)




![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)
![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
![4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B246956.png)
![4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B246957.png)